5,5'-Thiodisalicylic acid

Beschreibung

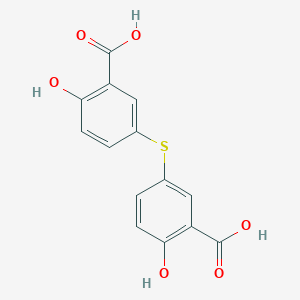

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMJRSPNFCPIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061996 | |

| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-99-1 | |

| Record name | 3,3′-Thiobis[6-hydroxybenzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,3'-thiobis(6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,3'-thiobis[6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-THIODISALICYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5,5'-Thiodisalicylic Acid

Conventional Laboratory Synthesis Approaches

Common methods for synthesizing this compound include:

Reaction of Salicylic (B10762653) Acid with Sulfur Dichloride: A prevalent method involves the direct reaction of salicylic acid with sulfur dichloride, followed by a hydrolysis step to yield the final product. smolecule.com

From Thiosalicylic Acid: In another approach, thiosalicylic acid can be reacted with a second molecule of salicylic acid under specific conditions to form the desired this compound. smolecule.com

Diazotization of Anthranilic Acid: A more complex, multi-step synthesis involves the diazotization of anthranilic acid, which is then treated with sodium sulfide. smolecule.com

Comparison of Synthetic Efficiencies and Yields

The efficiency and yield of these conventional methods can vary significantly. For instance, the synthesis of a related compound, 3,5-diiodosalicylic acid, from salicylic acid using different reagents and conditions has reported yields ranging from 91% to over 98%. orgsyn.orggoogle.com While specific yield data for all conventional this compound syntheses are not exhaustively compiled in a single source, the principles of optimizing reaction conditions to maximize yield are a constant focus in organic synthesis.

Below is an interactive table comparing the yields of various substituted salicylic acid syntheses, illustrating the range of efficiencies achievable.

| Derivative | Starting Material | Reagents | Yield (%) |

| 3,5-diiodosalicylic acid | Salicylic acid | Iodine monochloride, Acetic acid | 91-92 |

| 3,5-diiodosalicylic acid | Salicylic acid | Sodium iodide, Sodium ferrate, Sulfuric acid | 94.1 |

| 3,5-diiodosalicylic acid | Salicylic acid | Iodine, Sodium ferrate, p-Toluenesulfonic acid, Ethanol | 96.8 |

| 3,5-diiodosalicylic acid | Salicylic acid | Potassium iodide, Potassium ferrate, Phosphoric acid, Ethanol | 96.4 |

| Methyl 4-hydroxybenzoate | 4-hydroxybenzoic acid | Methanol, Sulfuric acid | 87 |

| Methyl 4-acetoxybenzoate | Methyl 4-hydroxybenzoate | Acetic anhydride | 75 |

| 3-acetyl-4-hydroxybenzoic acid | Methyl 4-acetoxybenzoate | AlCl3 | 67 |

Green Chemistry Principles in this compound Synthesis Research

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for chemical compounds, including those related to this compound. mdpi.comnih.gov This approach emphasizes the use of sustainable and environmentally benign methods. semanticscholar.org

Sustainable Synthetic Protocols

The development of sustainable synthetic protocols aims to reduce the use of hazardous substances, minimize energy consumption, and utilize renewable resources. semanticscholar.orgacs.org Examples of green chemistry approaches that could be applied to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Replacing hazardous organic solvents like benzene (B151609) with more environmentally friendly alternatives such as water or ethanol. imist.ma

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste. beilstein-journals.org For example, the synthesis of acetylsalicylic acid has been shown to be effective using phosphoric acid as a safer alternative to sulfuric acid, with comparable yields of around 79.4%. abcr-mefmo.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often by grinding the reactants together, can lead to higher yields and cleaner processes. mdpi.com

Renewable Feedstocks: Synthesizing salicylic acid from natural sources, such as wintergreen oil, presents a sustainable alternative to petroleum-based methods, achieving yields of 91.06-93.92%. researchgate.netkozmetikpusula.com

Environmental Impact Considerations in Research

The environmental impact of chemical synthesis is a critical consideration. nih.gov The production of pharmaceuticals and other chemicals can lead to the release of residues into the environment. nih.gov Research into greener synthetic methods directly addresses these concerns by aiming to reduce waste and the toxicity of reagents and byproducts. google.com The principles of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a key metric in evaluating the environmental footprint of a synthesis. acs.orgprimescholars.com For example, the electrocarboxylation of certain compounds can achieve a high atom economy and reduce toxic waste. beilstein-journals.org The conversion of food waste into bioplastics like polylactic acid also highlights a significant reduction in environmental impacts, such as climate change and ozone depletion, although the energy consumption of the process remains a key area for improvement. mdpi.com

Derivatization and Modification Strategies for this compound

The functional groups of this compound, namely the carboxylic acid and hydroxyl groups, offer multiple avenues for derivatization and chemical modification. smolecule.com Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of compounds. researchgate.netgreyhoundchrom.com

Common derivatization strategies applicable to the carboxylic acid and hydroxyl groups of this compound include:

Esterification: The carboxylic acid groups can be reacted with alcohols to form esters. smolecule.com This is a widely used technique for modifying the properties of carboxylic acids.

Amide Formation: The carboxylic acid groups can be converted to amides by reacting with amines. This approach has been used to create prodrugs of 5-aminosalicylic acid. nih.gov

Silylation: The active hydrogens on the hydroxyl and carboxylic acid groups can be replaced with a nonpolar moiety through silylation, a common technique in gas chromatography to increase volatility. sigmaaldrich.com

Reaction with Chloroformates: Reagents like 4-nitrobenzyl chloroformate can react with the amine groups of related compounds to form derivatives suitable for mass spectrometry analysis. ddtjournal.com

Condensation Reactions: The molecule can participate in condensation reactions, such as with activated methylene (B1212753) compounds, to form larger molecular structures. smolecule.com

These modification strategies allow for the fine-tuning of the molecule's properties for various applications, from creating new polymers to developing targeted drug delivery systems. smolecule.comnih.gov

Synthesis of Analogs and Conjugates

The synthesis of analogs and conjugates of salicylic acid derivatives is a key strategy in medicinal chemistry to develop molecules with targeted properties. This approach involves coupling the core structure with other pharmacophores or modifying its fundamental framework.

One common strategy is the creation of bi-aryl analogs. For instance, palladium-catalyzed cross-coupling reactions have been successfully used to synthesize bi-aryl analogues of salicylic acid, demonstrating a method that could be applied to modify the this compound scaffold. nih.gov Another significant approach is the formation of conjugates, where the salicylic acid moiety is linked to another active molecule. A prominent example is the synthesis of conjugates combining tacrine (B349632) derivatives with various salicylic acid derivatives. mdpi.com This is often achieved by reacting an amino-functionalized tacrine linker with the carboxylic acid group of the salicylic acid derivative in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). mdpi.com These methodologies provide a framework for creating novel conjugates of this compound, potentially leading to compounds with multifaceted activities.

Exploration of Reaction Pathways and Mechanisms

Understanding the reaction pathways and mechanisms of this compound is crucial for predicting its behavior and designing synthetic routes. The compound's functional groups—carboxylic acids, a thioether, and aromatic rings—dictate its reactivity. The carboxylic acid groups can readily undergo esterification with alcohols or be converted into amides. masterorganicchemistry.com The thioether linkage can be oxidized to a sulfoxide (B87167) or sulfone, or potentially be involved in other sulfur-centered reactions.

The study of reaction mechanisms often involves a combination of experimental and analytical techniques. For example, in complex reactions, researchers use tools like in-situ FTIR (Fourier-transform infrared spectroscopy) to monitor the progress of a reaction in real-time. This provides insight into the formation of intermediates and helps elucidate the mechanistic pathway, such as confirming the deprotonation of a substrate or observing the slow conversion of an intermediate to the final product. mt.com Common organic reaction mechanisms, such as nucleophilic substitution (SN1 and SN2) and electrophilic substitution, are fundamental to understanding the transformations that this compound and its derivatives can undergo. mt.com

Advanced Synthetic Techniques and Method Optimization

To improve the efficiency, yield, and environmental footprint of chemical syntheses, researchers are increasingly turning to advanced techniques like microwave-assisted synthesis and photochemical methods.

Microwave-Assisted Synthesis in Related Compounds Research

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved energy efficiency. rsc.orgmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds and derivatives related to the structural motifs found in this compound.

For example, microwave irradiation has been used to synthesize 1,3,4-thiadiazole (B1197879) Schiff base derivatives and 1,2,4-triazole-3-thiol ring systems. researchgate.netpensoft.net In one study, the fusion of thiocarbohydrazide (B147625) with carboxylic acids under microwave irradiation at 145°C facilitated the rapid formation of the triazole ring, with reactions completing in 30 to 60 minutes. pensoft.net Similarly, the synthesis of salicyl acyloxy phosphonate (B1237965) derivatives was achieved via microwave-assisted reactions, demonstrating the versatility of this technique for creating ester linkages with salicylic acid. sioc-journal.cn A comparative study on the synthesis of bis-terephthalthioamides highlighted that the microwave-assisted approach not only reduced reaction times and energy use but also led to slightly increased reaction yields compared to conventional heating. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours | A few minutes to one hour | mdpi.comresearchgate.netpensoft.net |

| Reaction Yield | Moderate to good | Good to high; often increased | mdpi.com |

| Energy Use | Higher | Significantly reduced | mdpi.com |

| Process | Bulk heating, slower heat transfer | Direct heating of polar molecules, rapid | rsc.org |

Photochemical Approaches in Related Compounds Research

Photochemistry offers unique pathways for the synthesis of complex molecules by using light to initiate chemical reactions. These methods can often be performed at mild temperatures and can lead to transformations that are difficult to achieve through thermal methods.

Photochemical reactions are particularly useful for constructing strained ring systems or for carrying out specific oxidative cyclizations. For example, a photochemical route has been developed for the synthesis of thiolane 1-oxides, demonstrating a method for creating sulfur-containing heterocyclic structures. nih.gov In another application, a self-optimizing flow photochemistry platform was used to develop a novel synthesis for the bioactive fragment of Salbutamol. d-nb.info This involved a key benzylic oxidative cyclization step triggered by a ruthenium photocatalyst under blue light irradiation, achieving yields greater than 80%. d-nb.info The use of photochemistry extends to the synthesis of various complex structures, including helicenes and heterohelicenes from stilbene-like precursors through oxidative photodehydrocyclizations, and the transformation of tetrazole derivatives into a diversity of other compounds. researchgate.netmdpi.com These examples underscore the potential of photochemical methods for the targeted synthesis of novel derivatives based on the this compound scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N-Diisopropylethylamine | DIPEA |

| 1,3,4-Thiadiazole | |

| 1,2,4-Triazole-3-thiol | |

| Salicyl acyloxy phosphonate | |

| Bis-terephthalthioamide | |

| Thiolane 1-oxide | |

| Salbutamol | |

| Ruthenium tris(bipyridine) chloride | Ru(bpy)3Cl2 |

| 2-Iodosobenzoic acid | |

| Tacrine | |

| Sulfone |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 5,5'-Thiodisalicylic Acid

Chelating Capabilities and Donor Atoms

This compound (TSDA) is a versatile ligand in coordination chemistry, possessing multiple donor atoms that enable it to form stable complexes with a variety of metal ions. The key donor atoms in the TSDA molecule are the oxygen atoms of the two carboxyl groups and the sulfur atom of the thioether bridge. This arrangement allows TSDA to act as a chelating agent, binding to a metal center through multiple coordination sites to form a ring-like structure known as a chelate.

The presence of both "hard" oxygen and "soft" sulfur donor atoms makes TSDA an interesting ligand for studying the preferences of different metal ions. The carboxyl groups can coordinate to metal ions in several ways: as a monodentate ligand (using one oxygen), a bidentate chelating ligand (using both oxygens), or a bridging ligand (linking two metal centers). The thioether sulfur atom can also coordinate to metal ions, particularly those that are considered "soft" acids according to the Hard and Soft Acids and Bases (HSAB) theory.

The chelating capability of TSDA is fundamental to its ability to form stable metal complexes. The formation of one or more chelate rings upon complexation leads to the "chelate effect," which is the enhanced stability of a complex containing a chelating ligand compared to a similar complex with non-chelating (monodentate) ligands. This increased stability is due to favorable thermodynamic factors. Dithiocarbamates, which also contain sulfur donor atoms, are well-known for their strong chelation-to-metal ion capability. sysrevpharm.org

Hydrogen Bonding Interactions in Complex Formation

Hydrogen bonding plays a significant role in the formation and stabilization of the crystal structures of metal complexes involving this compound. nih.gov Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. uci.edu These interactions can occur intramolecularly (within the same molecule) or intermolecularly (between different molecules).

Formation of Metal Complexes with this compound

Complexation with Transition Metal Ions (e.g., Rh(II), Pd(II), Os(IV))

This compound has been shown to form complexes with various transition metal ions. Early studies reported the formation of complexes with rhodium(II), palladium(II), and osmium(IV). researchgate.net These complexes were synthesized by reacting an ethanolic solution of this compound with aqueous solutions of rhodium(III) chloride, palladium(II) chloride, or chloro-osmic acid at a pH of 1-2.3. researchgate.net

The coordination environment of these transition metal complexes can vary. For example, palladium(II) and platinum(II), which have a d8 electron configuration, typically form square-planar complexes. Thiosalicylate complexes of palladium(II) and platinum(II) have been prepared and studied. rsc.org Rhodium(II) is known to form dinuclear complexes with a "paddlewheel" structure, often with bridging carboxylate ligands. Rhodium(II) complexes are also utilized as catalysts in various organic reactions. nih.gov The specific coordination mode of TSDA with these metals would depend on the reaction conditions and the nature of the metal ion.

| Metal Ion | Ancillary Ligand(s) | Reference |

| Pd(II) | Tertiary phosphines, cycloocta-1,5-diene | rsc.org |

| Pt(II) | Tertiary phosphines, cycloocta-1,5-diene | rsc.org |

| Ni(II) | Tertiary phosphines, cycloocta-1,5-diene | rsc.org |

| Rh(II) | Not specified in abstract | researchgate.net |

| Os(IV) | Not specified in abstract | researchgate.net |

Complexation with Other Metal Ions (e.g., Ag+, Ca²⁺, K+, Na+, Mg²⁺, Zn²⁺, Fe²⁺)

In addition to transition metals, this compound can form complexes with a range of other metal ions. The presence of multiple coordination sites allows it to bind to main group metals and other d-block metals. For instance, complexes of zinc(II) with ligands containing carboxylate and other donor groups are widely studied for their interesting structures and potential applications, such as in the development of luminescent materials. mdpi.com The formation of complexes with alkali metals (Na+, K+) and alkaline earth metals (Ca²⁺, Mg²⁺) is also possible, primarily through interaction with the carboxylate groups.

The coordination chemistry of related ligands with ions like Fe²⁺ and Ag⁺ has been investigated. For example, salicylic (B10762653) acid forms a stable complex with Fe(III). chemsociety.org.ng The interaction with Ag⁺ would likely involve coordination to the soft sulfur atom of the thioether bridge, in addition to the carboxylate groups. The specific nature and stability of these complexes would depend on factors such as the ionic radius and charge of the metal ion, as well as the solvent system used.

Stoichiometry and Stability of Complexes

The stoichiometry of metal complexes refers to the ratio in which the metal ions and ligands combine. For bidentate or polydentate ligands like this compound, common stoichiometries are 1:1 (metal:ligand), 1:2, and 2:1 (metal:ligand), leading to the formation of mononuclear or binuclear complexes. The stoichiometry can be determined using various techniques, including spectrophotometric methods like Job's plot of continuous variation, and by single-crystal X-ray diffraction. For example, Job's plot has been used to determine the 1:1 stoichiometry of Fe(III) and Al(III) complexes with salicylic acid. chemsociety.org.ng

The stability of a metal complex is quantified by its stability constant (or formation constant), K. A higher value of K indicates a more stable complex. The stability of complexes with TSDA is influenced by several factors, including the chelate effect, the nature of the metal ion (its size, charge, and electron configuration), and the pH of the solution. Generally, trivalent metal ions form more stable complexes than divalent or monovalent ions due to stronger electrostatic attraction. chemsociety.org.ng The stability of complexes can also be affected by the solvent environment. electrochemsci.org For instance, the stability constants for Fe(III) and Al(III) with salicylic acid (log K) have been reported as 7.31 and 5.93, respectively. chemsociety.org.ng

| Metal Ion | Ligand | log K | Reference |

| Fe(III) | Salicylic acid | 7.31 | chemsociety.org.ng |

| Al(III) | Salicylic acid | 5.93 | chemsociety.org.ng |

Biological Activity Research and Mechanistic Investigations

Antimicrobial Activity Studies

Preliminary studies have indicated that 5,5'-Thiodisalicylic acid possesses antimicrobial properties against certain pathogens. smolecule.com While extensive research on this specific compound is ongoing, the activity of related phenolic acids and their derivatives provides a basis for understanding its potential. Phenolic acids are generally recognized for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. frontiersin.org

The antibacterial potential of this compound is an area of active investigation. While specific data on its minimum inhibitory concentrations (MIC) are not widely detailed in the literature, the broader class of salicylates and related synthetic derivatives have demonstrated notable efficacy. For instance, various thiazolidine (B150603) derivatives, which are heterocyclic compounds, have shown significant activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov Similarly, certain new thiazole (B1198619) derivatives have exhibited moderate to good antibacterial activity, with MICs as low as 0.23 mg/mL against species like Bacillus cereus. mdpi.com The antibacterial action of phenolic compounds is often attributed to their chemical structure, with phenols generally showing greater activity than related alcohols or ethers. frontiersin.org

Table 1: Antibacterial Activity of Selected Related Compound Classes This table presents data for compound classes related to this compound to provide context for potential antibacterial efficacy.

| Compound Class | Target Bacteria | MIC Range | Reference |

|---|---|---|---|

| Thiazolidine Derivatives | Gram-positive bacteria | 2-16 µg/mL | nih.gov |

| Thiazole Derivatives | B. cereus, E. coli | 0.23–>3.75 mg/mL | mdpi.com |

| Rhodanine-3-carboxyalkyl Acid Derivatives | Gram-positive bacteria (Staphylococcus, Bacillus) | 7.8-125 µg/mL | mdpi.com |

| Thiazole Derivatives with Thiazolidin-4(5H)-one | K. pneumoniae, E. coli | <62.5 µg/mL | scielo.br |

The antifungal characteristics of this compound are suggested by preliminary research. smolecule.com Studies on structurally related compounds support this potential. For example, some newly synthesized thiazole derivatives have demonstrated activity against various Candida species, including C. albicans and C. glabrata, with MIC values as low as 31.25 µg/mL. scielo.br However, the antifungal effect is not universal across all related structures; certain rhodanine (B49660) derivatives, for instance, were found to be inactive against yeast. mdpi.com This highlights the importance of specific structural features in determining antifungal potency.

The antimicrobial effect of a compound is critically dependent on its ability to reach its intracellular target, which involves traversing the bacterial cell wall. The structure of this barrier differs significantly between bacterial types. dovepress.comnih.gov Gram-negative bacteria possess a complex outer membrane that restricts the entry of many antibiotics, whereas the cell wall of Gram-positive bacteria is generally more permeable. dovepress.comnih.gov Weak acids like salicylic (B10762653) acid can permeate membranes, a process that is often pH-dependent. umich.edunih.gov The structure of this compound, featuring both lipophilic and hydrophilic components, suggests it may utilize a combination of diffusion across the lipid bilayer and passage through protein channels to enter bacterial cells. dovepress.comnih.gov

Another potential mechanism is the modulation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause significant damage to cellular components. bmglabtech.com Salicylic acid is known to be involved in plant responses to ROS-mediated damage. nih.gov An imbalance in ROS homeostasis can trigger cell death pathways. nih.gov It is plausible that this compound exerts its antimicrobial effects in part by inducing oxidative stress within the pathogen, a mechanism observed with other phenolic compounds. biomolther.org

Antifungal Properties

Anti-inflammatory and Antioxidant Research

This compound has been recognized for its potential to mitigate inflammation and oxidative stress. smolecule.com These dual activities are closely linked, as reactive oxygen species are often involved in inflammatory processes. nih.gov

The anti-inflammatory effects of salicylates are well-documented. nih.gov A key enzyme in the inflammatory cascade is Phospholipase A2 (PLA2), which catalyzes the release of arachidonic acid from cell membranes. nih.govrcsb.org This is the initial step in the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govrcsb.org Inhibition of PLA2 is therefore a critical target for anti-inflammatory drugs. ebi.ac.uknih.gov While direct studies confirming this compound as a PLA2 inhibitor are limited, its parent compound, salicylic acid, and its analogue, 5-aminosalicylic acid (5-ASA), are known to interfere with the arachidonic acid metabolic pathway. nih.govnih.gov This suggests that a likely mechanism for the anti-inflammatory action of this compound involves the modulation of this pathway, potentially through the inhibition of PLA2 activity.

The antioxidant capacity of this compound is a significant aspect of its biological profile, primarily functioning through two mechanisms. smolecule.com

Free Radical Scavenging: The compound can directly neutralize harmful free radicals, protecting cells from oxidative damage. smolecule.com This is a known characteristic of salicylates, which are effective scavengers of hydroxyl radicals. nih.gov The active metabolite of the related drug sulfasalazine, 5-ASA, is also a potent scavenger of various oxidizing free radicals. nih.govnih.gov The antioxidant action of phenolic compounds typically proceeds through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net

Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive free radicals through reactions such as the Fenton reaction. nih.gov Chelating agents can bind these metal ions, forming a stable complex that prevents them from participating in such reactions. mdpi.combeloit.edu Salicylates are known to chelate transition metals. nih.gov The structure of this compound, with its carboxylic and hydroxyl functional groups, provides ideal sites for metal ion coordination. mdpi.com Furthermore, sulfur-containing compounds can also exhibit metal-chelating capabilities. pageplace.demiloa.eu This dual capacity for free radical scavenging and metal chelation makes this compound a robust antioxidant.

Table 2: Potential Antioxidant Mechanisms of this compound

| Mechanism | Description | Supporting Evidence from Related Compounds |

|---|---|---|

| Free Radical Scavenging | Direct neutralization of reactive oxygen species (e.g., hydroxyl radicals) to prevent cellular damage. | Salicylates and 5-ASA are known free radical scavengers. nih.govnih.gov |

| Metal Chelation | Binds to transition metal ions (e.g., Fe²⁺, Cu²⁺) to prevent their participation in free radical-generating reactions. | Salicylates and sulfur-containing compounds can chelate metal ions. nih.govmiloa.eu |

Mechanism of Anti-inflammatory Action (e.g., PLA2 Inhibition)

Other Biological Applications in Research

The investigation into this compound has identified properties that suggest its potential utility in anti-aging research. A primary mechanism of skin aging is oxidative stress, often induced by external factors like ultraviolet radiation (UVR). skintherapyletter.com UVR exposure leads to the production of reactive oxygen species (ROS), which can damage cellular structures, including essential proteins like collagen and elastin, leading to signs of aging. skintherapyletter.com

Research indicates that this compound possesses significant antioxidant properties, with the ability to scavenge free radicals. smolecule.com This action helps protect cells from oxidative stress, a key factor in the aging process. smolecule.com The compound's anti-inflammatory effects are also relevant, as inflammation is another major contributor to the degradation of skin structure over time. skintherapyletter.comsmolecule.com While direct clinical trials on this compound for anti-aging are not extensively documented in the provided sources, its fundamental biochemical activities align with established anti-aging strategies that focus on mitigating oxidation and inflammation. skintherapyletter.comsmolecule.com

| Aging Factor | Mechanism | Relevance of this compound |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) damages DNA, proteins (collagen, elastin), and lipids. skintherapyletter.com | Possesses antioxidant properties that can scavenge free radicals, potentially protecting cells from oxidative damage. smolecule.com |

| Inflammation | Chronic inflammation can accelerate the breakdown of the skin's structural components. skintherapyletter.com | Exhibits anti-inflammatory effects, which may help reduce the impact of inflammatory processes in aging. smolecule.com |

The role of this compound in modulating the biosynthesis of other secondary metabolites is an area of scientific interest, largely inferred from the well-documented activities of its structural relative, salicylic acid. Salicylic acid is recognized as a crucial phytohormone that can trigger or enhance the production of various secondary metabolites in plants, often as a response to stress. researchgate.netnih.gov This process, known as elicitation, involves complex signaling pathways. researchgate.net

The biosynthesis of many plant phenolics, for instance, occurs via the shikimate pathway, which produces aromatic amino acids as precursors. researchgate.netmdpi.com Salicylic acid can act as a signal molecule to stimulate this and other pathways, leading to an accumulation of defense-related compounds. researchgate.netmdpi.com Although this compound shares the core salicylic acid structure, specific research detailing its direct use as an elicitor to influence the biosynthesis of other secondary metabolites is not prominent in the available literature. However, its structural similarity to salicylic acid provides a rationale for investigating its potential in this application.

| Elicitor Example | Mechanism of Action | Resulting Secondary Metabolites (Examples) |

| Salicylic Acid | Acts as a phytohormone signaling molecule, often in response to pathogens or stress. researchgate.net It can influence gene expression related to metabolic pathways. mdpi.com | Can enhance the production of phenolic compounds (e.g., flavonoids) and phytoalexins. researchgate.netmdpi.com |

Potential in Anti-aging Research

Pharmacological and Toxicological Research Perspectives

The pharmacological evaluation of any new chemical entity, including this compound, relies on a tiered system of biological assays. These tests are designed to characterize the compound's effects at the cellular, organ, and whole-organism levels. nih.gov

In vitro assays are conducted in a controlled laboratory environment outside of a living organism, often using cell cultures or isolated enzymes. mdpi.com These assays are crucial for initial screening, determining mechanisms of action, and assessing cellular toxicity. mdpi.com For instance, a compound might be incubated with specific cell lines (e.g., HeLa cells) to measure its impact on cell viability or with bacterial cultures to determine its antimicrobial properties. smolecule.commdpi.com

In vivo assays are performed in living organisms, such as laboratory rats. nih.gov These studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a complex biological system. They also reveal systemic effects and potential toxicity that may not be apparent from in vitro tests. mdpi.comnih.gov For example, after oral administration, researchers might measure the concentration of the compound and its metabolites in blood and urine over time to assess its delivery and activation in a target organ, like the colon. nih.gov

| Assay Type | Description | Purpose |

| In vitro | Experiments performed on cells or molecules outside of their normal biological context (e.g., cell cultures). mdpi.com | To assess bioactivity (e.g., antimicrobial, antioxidant), mechanism of action, and preliminary cytotoxicity. smolecule.commdpi.commdpi.com |

| In vivo | Experiments performed within a whole, living organism (e.g., animal studies). nih.gov | To evaluate systemic effects, pharmacokinetics (ADME), efficacy, and overall toxicity in a complex biological system. nih.govnih.gov |

Beyond determining efficacy, pharmacological and toxicological research must rigorously evaluate a compound's safety profile, with a focus on biocompatibility and selectivity. canada.ca

Biocompatibility refers to the ability of a material or compound to perform its desired function without eliciting a harmful or undesirable local or systemic response in the host. mdpi.com Biocompatibility is assessed through a variety of toxicological studies, including in vitro cell viability assays and in vivo studies that look for signs of toxicity, such as changes in hematology or tissue pathology in animal models. mdpi.comcanada.ca The goal is to identify any potential for the compound to cause harm to cells or organisms. nih.gov

Selectivity is a measure of a compound's ability to act on a specific target (e.g., a particular enzyme or cell type) without affecting other targets in the body. High selectivity is a desirable trait for therapeutic agents as it can reduce the likelihood of off-target effects. These studies are critical for establishing a compound's potential for safe use in therapeutic applications. skintherapyletter.com For a compound like this compound, which is explored for pharmaceutical applications, these toxicological perspectives are crucial for its development. smolecule.com

| Research Aspect | Definition | Methods of Investigation |

| Biocompatibility | The property of being biologically compatible by not producing a toxic or immunological response in a living organism. mdpi.com | In vitro cytotoxicity assays on various cell lines; in vivo studies monitoring for adverse health effects and pathological changes in tissues. mdpi.comcanada.ca |

| Selectivity | The degree to which a compound acts on a given site relative to other sites. | Assays comparing the compound's activity against its intended target versus a panel of other related and unrelated biological targets. |

Analytical Methodologies for 5,5 Thiodisalicylic Acid Research

Chromatographic Techniqueschemicalbook.comlcms.cznih.gov

Chromatography is fundamental in separating 5,5'-Thiodisalicylic acid from complex mixtures, identifying impurities, and quantifying its presence. Both liquid and gas chromatography are utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and HPLC-MSchemicalbook.comlcms.cz

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Modernization efforts in pharmacopeial standards often involve replacing older methods with robust HPLC techniques. lcms.cz Reversed-phase HPLC is typically the method of choice.

Detailed research findings indicate that for similar compounds like salicylic (B10762653) acid and its derivatives, C18 columns (e.g., Purospher RP-18 e) are highly effective. nih.gov The separation is commonly achieved using a gradient or isocratic mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid groups remain protonated. nih.govmdpi.comjsmcentral.org For instance, a gradient mobile phase of acetonitrile and water containing 0.9% formic acid has been used for related thio-containing acids. nih.gov Detection is frequently performed using UV detectors, with wavelengths set around 313 nm, or by using a photodiode-array (PDA) detector for full spectral analysis. nih.gov

The coupling of HPLC with mass spectrometry (HPLC-MS or LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for trace-level detection and quantification in complex matrices. mdpi.comnih.govnih.gov In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which allows for highly specific quantification. nih.govshimadzu.com.au For example, in the analysis of other organic acids, negative electrospray ionization (ESI) is often employed. nih.gov The development of LC-MS/MS methods can significantly reduce analysis time and improve detection limits. japsonline.com

Table 1: Typical HPLC and HPLC-MS Parameters for Salicylic Acid Derivatives This table is a composite based on typical methods for related compounds.

| Parameter | Typical Value / Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Purospher RP-18 e, Inertsil C18-3) | nih.govjsmcentral.org |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | mdpi.comnih.govjapsonline.com |

| Elution | Gradient or Isocratic | nih.govjsmcentral.org |

| Flow Rate | 0.3 - 1.0 mL/min | nih.govnih.gov |

| Detection | UV (e.g., 313 nm), PDA, or MS/MS (ESI negative mode) | nih.govnih.gov |

| Column Temp. | 35 - 40 °C | lcms.cznih.gov |

Gas Chromatography (GC) and GC-MS for Purity and Identitychemicalbook.comnih.govspcmc.ac.inresearchgate.net

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, derivatization is a necessary prerequisite for GC analysis. chromforum.orgsigmaaldrich.com This process replaces the active hydrogens on the carboxylic acid and hydroxyl groups with nonpolar moieties, making the analyte more volatile. sigmaaldrich.com

Common derivatization techniques include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and methylation. chromforum.orgsigmaaldrich.com For example, fatty acids are often converted to their more volatile fatty acid methyl esters (FAMEs) for GC analysis. sigmaaldrich.com The resulting derivatives can then be analyzed on a non-polar capillary column, such as a DB-5 or SLB™-5ms. chromforum.orgsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov The mass spectrum provides a molecular fingerprint that can confirm the identity of the compound and its derivatives. sigmaaldrich.com The NIST Mass Spectrometry Data Center contains a GC-MS record for this compound, indicating its successful analysis by this method. nih.gov GC-MS is also invaluable for impurity profiling in solvents and starting materials, ensuring the integrity of the research. chromatographyonline.com

Table 2: General GC-MS Parameters for Derivatized Organic Acids This table is a composite based on typical methods for related compounds.

| Parameter | Typical Value / Condition | Source |

|---|---|---|

| Derivatization | Silylation (e.g., with MTBSTFA) or Methylation | chromforum.orgsigmaaldrich.com |

| Column | Non-polar capillary (e.g., SLB-5ms, DB-5) | researchgate.netsigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.comjpmsonline.com |

| Injector Temp. | 275 °C | jpmsonline.com |

| Oven Program | Temperature ramp (e.g., 100 °C to 360 °C) | sigmaaldrich.com |

| Detector | Mass Spectrometer (Electron Ionization - EI) | sigmaaldrich.com |

| Ion Source Temp. | 180 - 230 °C | sigmaaldrich.comjpmsonline.com |

Spectroscopic Techniqueslcms.cznih.govresearchgate.net

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its electronic structure, functional groups, and atomic connectivity.

UV-Visible Spectroscopynih.govresearchgate.net

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. davuniversity.org The UV spectrum of this compound is characterized by absorptions arising from π→π* transitions within the benzene (B151609) rings. spcmc.ac.in The presence of auxochromes (the -OH and -S- groups) and chromophores (the -COOH group and the aromatic rings) influences the position and intensity of the absorption bands. eopcw.com

The spectrum of benzene, a parent structure, shows three absorption bands around 184 nm, 204 nm, and 256 nm. spcmc.ac.in Substitution on the benzene ring, as in this compound, causes a shift in these bands to longer wavelengths (a bathochromic or red shift). spcmc.ac.in The solvent used can also affect the spectrum; polar solvents can obscure fine structure. spcmc.ac.invscht.cz Furthermore, changes in pH can significantly alter the UV spectrum by ionizing the phenolic and carboxylic acid groups, which changes the electronic structure and conjugation within the molecule. spcmc.ac.in For instance, the formation of the phenoxide ion in related compounds leads to a notable bathochromic shift. spcmc.ac.in

Table 3: Key UV Absorption Bands for Benzenoid Compounds This table is based on characteristic absorptions for substituted benzene rings.

| Band | Origin | Typical Wavelength (nm) | Notes | Source |

|---|---|---|---|---|

| E1 Band | π→π* (Allowed) | ~184 (in Benzene) | Intense, often in vacuum UV region. | spcmc.ac.in |

| E2 Band | π→π* (Forbidden) | ~204 (in Benzene) | Shifts to longer wavelengths with substitution. | spcmc.ac.in |

| B Band | π→π* (Forbidden) | ~256 (in Benzene) | Shows fine structure, sensitive to substitution and solvent. | spcmc.ac.in |

Infrared (IR) and Raman Spectroscopyresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound displays several characteristic peaks. nih.gov The O-H stretching of the carboxylic acid group appears as a very broad band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. msu.edu The phenolic O-H stretch is typically sharper and appears around 3200-3600 cm⁻¹. The C=O stretching of the carboxylic acid group gives a strong, sharp absorption around 1700 cm⁻¹. msu.edulibretexts.org Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-O stretching is observed between 1200 and 1300 cm⁻¹. uobabylon.edu.iq

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to identify the C-S bond and the symmetric vibrations of the aromatic rings. nih.govresearchgate.net While C=O bonds give strong IR signals, they are often weaker in Raman spectra. mdpi.com Conversely, C=C and C-S bonds can produce strong Raman signals. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound Data derived from public spectral databases and general IR correlation tables.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Source |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) | IR | msu.edu |

| Phenolic O-H | Stretch | 3200 - 3600 | IR | spectroscopyonline.com |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman | msu.edu |

| Carboxylic Acid C=O | Stretch | ~1700 | IR | msu.edulibretexts.org |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman | msu.eduresearchgate.net |

| C-O | Stretch | 1200 - 1300 | IR | uobabylon.edu.iq |

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netchromforum.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete structure of an organic molecule. It provides information on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl protons, and the carboxylic acid protons. The aromatic protons will appear as a set of signals in the range of ~6.8-8.0 ppm. chemicalbook.com The chemical shifts and coupling patterns of these protons provide information about their relative positions on the benzene rings. The acidic protons of the hydroxyl and carboxyl groups are typically broad and their chemical shifts are highly dependent on the solvent and concentration, but they can appear far downfield (>10 ppm). chemicalbook.com

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. pressbooks.pub For this compound, distinct signals would be observed for the carboxyl carbons (typically >160 ppm), the aromatic carbons attached to oxygen (~150-160 ppm), the aromatic carbon attached to sulfur, and the other aromatic carbons (typically 110-140 ppm). pressbooks.pub Public databases confirm the availability of both ¹H and ¹³C NMR spectral data for this compound. nih.gov

Table 5: Expected NMR Chemical Shifts (δ) for this compound Values are estimates based on data for similar structures and general principles.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 11.0 | chemicalbook.com |

| ¹H | Phenolic (-OH) | Variable, often > 9.0 | chemicalbook.com |

| ¹H | Aromatic (Ar-H) | 6.8 - 8.1 | chemicalbook.com |

| ¹³C | Carbonyl (-C =O) | > 165 | pressbooks.pub |

| ¹³C | Aromatic (Ar-C-OH) | 155 - 162 | pressbooks.pub |

| ¹³C | Aromatic (Ar-C-S) | 120 - 140 | pressbooks.pub |

| ¹³C | Aromatic (Ar-C-H) | 115 - 135 | pressbooks.pub |

Electrochemical Methods

Electrochemical methods offer sensitive and often straightforward approaches for the analysis of electroactive species like this compound. nih.gov The presence of oxidizable phenolic hydroxyl groups and a thioether linkage makes the molecule amenable to techniques such as voltammetry and potentiometry. mdpi.com These methods measure electrical parameters like potential or current to provide quantitative and qualitative information. nih.govvedantu.com

Electrochemical analysis can be performed using various working electrodes, including carbon paste electrodes (CPE) and glassy carbon electrodes (GCE), which are often modified to enhance sensitivity and selectivity. researchgate.netnih.gov For instance, in the analysis of similar phenolic compounds, square wave voltammetry (SWV) has been shown to be a highly sensitive technique. mdpi.com The oxidation potential of this compound would provide insights into its redox chemistry, while the current response could be used for its quantification, even at low concentrations. lcms.cz

Other Advanced Analytical Approaches

Beyond electrochemical techniques, a range of other advanced analytical methods are indispensable for a full characterization of this compound. These include mass spectrometry for structural elucidation, titrimetry for quantification, and thermal and microscopic techniques for solid-state analysis.

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. nih.govnist.gov Electron ionization (EI) is a common method used for this purpose. nist.gov

The mass spectrum of this compound (C₁₄H₁₀O₆S, Molecular Weight: 306.29 g/mol ) shows characteristic fragmentation patterns that help confirm its structure. nih.gov In a typical GC-MS analysis, the molecular ion peak [M]⁺ would be observed at m/z 306. nih.gov Key fragment ions provide structural information. For example, the spectrum of this compound shows a top peak at m/z 244 and a second-highest peak at m/z 262. nih.gov These fragments likely correspond to the sequential loss of functional groups, such as carboxyl (-COOH) and hydroxyl (-OH) groups, from the parent molecule.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₆S | PubChem nih.gov |

| Molecular Weight | 306.29 g/mol | PubChem nih.gov |

| Top Peak (m/z) | 244 | PubChem nih.gov |

This interactive table summarizes the primary mass spectrometry data available for the compound.

Titrimetric analysis, specifically acid-base titration, is a classical and reliable method for determining the purity of this compound. This quantitative technique involves reacting a solution of the acid with a standard solution of a strong base of known concentration. csic.es Given that this compound is a diprotic acid, with two carboxylic acid functional groups, the titration curve will exhibit two equivalence points.

The procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent, often an aqueous or alcohol solution, and then titrating it with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgfrontiersin.org The progress of the neutralization reaction is monitored, typically by using a pH meter (potentiometric titration) or a chemical indicator like phenolphthalein (B1677637), which changes color at the endpoint. researchgate.netfrontiersin.org For a weak acid-strong base titration, phenolphthalein is a suitable indicator as its color change occurs in the pH range of the equivalence point. frontiersin.org The purity of the sample can be calculated from the volume of titrant required to reach the equivalence point. This method is noted for its accuracy and is used in commercial-grade purity assessments.

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. ncsu.eduslideshare.net This method provides valuable information about the thermal stability, decomposition temperatures, and composition of this compound. ncsu.eduresearchgate.net

A typical TGA experiment involves heating a small, accurately weighed sample in a crucible on a precision balance inside a furnace. csic.esncsu.edu The temperature is increased at a constant rate, and the resulting mass loss is plotted against temperature to generate a thermogram. slideshare.net For this compound, the TGA curve would show distinct mass loss stages corresponding to specific decomposition events. These could include the initial loss of any adsorbed water, followed by decarboxylation (loss of CO₂ from the carboxylic acid groups) and ultimately the complete breakdown of the organic structure at higher temperatures. The temperature at which these decomposition steps occur defines the thermal stability of the compound. researchgate.net

Table 2: Principles of TGA for Compound Analysis

| Parameter Measured | Information Gained |

|---|---|

| Onset Temperature of Decomposition | The temperature at which the material begins to degrade, indicating thermal stability. ncsu.edu |

| Mass Loss (%) at Different Stages | Corresponds to the loss of specific functional groups or fragments (e.g., H₂O, CO₂). etamu.edu |

This interactive table outlines the key information obtained from a TGA experiment.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of solid materials at high magnification. amazonaws.com For this compound, which exists as a solid powder or crystalline material, SEM provides detailed information about its particle size, shape, and surface texture. amazonaws.comiastate.edu

In an SEM analysis, a finely focused beam of electrons is scanned across the surface of the sample. iastate.edu The interaction of the electron beam with the sample generates various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. iastate.edu The resulting images have a characteristic three-dimensional appearance due to the large depth of field. amazonaws.com Before analysis, the this compound sample must be mounted on a stub and, if it is non-conductive, coated with a thin layer of a conductive material like gold to prevent charge buildup. nih.gov SEM analysis can reveal the crystalline habit of the compound, identify the presence of any amorphous regions, and assess the uniformity of the sample particles. frontiersin.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sodium hydroxide |

| Phenolphthalein |

| Carbon dioxide |

Advanced Research Topics and Future Directions

Intercalation Chemistry and Layered Materials

The unique structure of 5,5'-Thiodisalicylic acid (TDSA), with its two carboxylic acid groups, makes it a candidate for intercalation into layered materials, such as Layered Double Hydroxides (LDHs). This process involves inserting guest molecules between the layers of a host material, often resulting in hybrid materials with enhanced properties. rsc.orgresearchgate.net The study of these materials opens up avenues for creating advanced functional materials with tailored characteristics. rsc.org

Researchers have successfully synthesized this compound intercalated Zinc-Aluminum Layered Double Hydroxides (TDSA-LDH) using a co-precipitation method. sci-hub.se This technique involves the simultaneous precipitation of the metal hydroxides (from zinc and aluminum salts) in the presence of the guest anion (TDSA). sci-hub.semdpi.com The process results in the TDSA anions being incorporated into the interlayer space of the LDH structure to balance the positive charge of the hydroxide (B78521) layers. researchgate.netsci-hub.se

Characterization using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms the successful intercalation. sci-hub.se XRD patterns show an increase in the interlayer distance of the LDH, indicating the accommodation of the TDSA molecules within the layers. sci-hub.se FTIR spectra reveal the presence of characteristic bonds of TDSA within the LDH structure, alongside interactions between the guest anion and the host layers, confirming the formation of a host-guest hybrid material. sci-hub.se

A significant application of intercalating UV-absorbing molecules like TDSA into LDHs is the creation of novel UV shielding materials. sci-hub.sersc.org The resulting TDSA-LDH hybrid material demonstrates notable UV absorption capabilities. sci-hub.se Studies show that these intercalated materials exhibit strong absorption in the UV-B (280-315 nm) and UV-A (315-400 nm) regions. sci-hub.se

The host-guest interactions within the hybrid material not only provide a protective environment for the intercalated TDSA molecules but also enhance their thermal stability compared to the pure compound. sci-hub.seacs.org This increased stability is crucial for applications where materials are exposed to high temperatures during processing or use. acs.org The research indicates a synergistic effect between the LDH layers and the TDSA anions, leading to a promising class of organic-inorganic hybrid UV absorbers. sci-hub.sechemicalpapers.com

Table 1: Properties of TDSA Intercalated Zn-Al LDH

| Property | Observation | Significance | Source |

|---|---|---|---|

| Synthesis Method | Co-precipitation | Allows for direct incorporation of TDSA anions during LDH formation. | sci-hub.se |

| Interlayer Spacing | Increased compared to precursor LDHs. | Confirms successful intercalation of TDSA molecules into the LDH galleries. | sci-hub.se |

| UV Absorption | Strong absorption in both UV-B and UV-A regions. | Demonstrates potential as a broad-spectrum UV shielding material. | sci-hub.se |

| Thermal Stability | Markedly enhanced compared to pure TDSA. | Host-guest interactions protect the organic molecule from thermal degradation. | sci-hub.se |

Synthesis of this compound Intercalated Layered Double Hydroxides

Nanotechnology and Nanoparticle Synthesis

Nanotechnology represents a rapidly advancing field, with the synthesis of nanoparticles being a cornerstone of its development. nih.gov The properties of nanoparticles are heavily influenced by their size, shape, and surface chemistry, which are controlled by the synthesis method. mdpi.com

In the chemical synthesis of nanoparticles, particularly silver nanoparticles (AgNPs), two key components are typically required: a reducing agent and a capping (or stabilizing) agent. nih.gov The reducing agent reduces silver ions (Ag+) to neutral silver atoms (Ag0), which then nucleate and grow into nanoparticles. nih.gov The capping agent adsorbs to the surface of the growing nanoparticles, preventing them from aggregating and controlling their final size and stability. orientjchem.org

While related compounds such as thiosalicylic acid and salicylic (B10762653) acid have been successfully used as both reducing and capping agents in the synthesis of silver nanoparticles, the specific use of this compound for this purpose is not prominently documented in current research literature. scirp.orgnih.gov The functional groups present in this compound, namely the carboxylic acid and hydroxyl groups, suggest it could potentially serve a similar dual function, acting as a reducing agent through its phenolic hydroxyls and a capping agent via the carboxylate groups. nih.gov

Various methodologies exist for synthesizing silver nanoparticles, each with distinct advantages and disadvantages. nih.gov These methods can be broadly categorized as chemical, physical, and biological. nih.govnih.gov

Chemical Reduction: This is the most common approach, utilizing reducing agents like sodium borohydride, citrates, or, as mentioned, functionalized organic molecules in a solvent. nih.gov The choice of reducing agent and reaction conditions (e.g., temperature, pH) can be tuned to control particle size. nih.govnih.gov

Photochemical Synthesis: This method uses light to induce the reduction of silver ions. It is considered a clean process and allows for spatial control over nanoparticle formation. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction mixture, leading to faster synthesis times and often producing smaller, more uniform nanoparticles compared to conventional heating. scirp.org

An evaluation of these methodologies for synthesis using a bifunctional agent like thiosalicylic acid has shown that microwave irradiation can be the most suitable for achieving small, stable nanoparticles. scirp.org A similar comparative evaluation would be necessary to determine the optimal synthesis route should this compound be explored for nanoparticle synthesis in the future.

Role in Silver Nanoparticle Synthesis (Reducing and Capping Agent)

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for investigating the molecular structure, properties, and reactivity of chemical compounds, complementing experimental research. sciepub.comnih.gov Techniques like Density Functional Theory (DFT) allow for the calculation of electronic structure, molecular orbitals, and spectroscopic properties. sciensage.info

For this compound, computational methods can elucidate its fundamental chemical characteristics. While extensive molecular modeling studies specifically focused on this compound are not widely published, basic computational parameters are available and provide initial insights. chemscene.com Molecular modeling simulations could predict how this compound interacts with other molecules or surfaces, such as its binding mechanism within LDH layers or its potential as a capping agent on a nanoparticle surface. molsis.co.jp Such studies are invaluable for understanding reaction mechanisms and designing new materials with desired functionalities. nih.govnih.gov

Table 2: Calculated Molecular Properties of this compound

| Property | Value | Description | Source |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₀O₆S | The elemental composition of the molecule. | chemscene.com |

| Molecular Weight | 306.29 g/mol | The mass of one mole of the compound. | chemscene.comsigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 115.06 Ų | A measure of the surface area of polar atoms, related to transport properties. | chemscene.com |

| LogP | 2.6454 | The logarithm of the partition coefficient, indicating hydrophobicity. | chemscene.com |

| Hydrogen Bond Acceptors | 5 | The number of atoms that can accept a hydrogen bond. | chemscene.com |

| Hydrogen Bond Donors | 4 | The number of atoms that can donate a hydrogen bond. | chemscene.com |

| Rotatable Bonds | 4 | The number of bonds that allow free rotation, indicating molecular flexibility. | chemscene.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. akj.azniscpr.res.in These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic transitions, providing insights that complement experimental findings. niscpr.res.in

DFT calculations are frequently employed to determine the structure of transition states in chemical reactions, which is crucial for understanding reaction mechanisms at a molecular level. akj.az By calculating the energy barriers of different reaction pathways, researchers can predict the most favorable routes for the synthesis of this compound and its related compounds. Functionals such as B3LYP, OLYP, and PBE, combined with basis sets like 6-31G and LANL2DZ, are commonly used for these types of investigations. akj.az

Furthermore, quantum chemical calculations are instrumental in studying the properties of metal complexes involving this compound. The d-orbitals of transition metals play a significant role in the reactivity of these complexes, and computational methods can model the interactions between the metal center and the ligand. akj.az For instance, Natural Bond Orbital (NBO) analysis can be performed to understand the covalent interactions between the coordinated atoms and the metal ion. researchgate.net Such studies are vital for designing new catalysts and functional materials. akj.az

Table 1: Common Quantum Chemical Calculation Methods and Their Applications

| Method/Theory | Typical Application in this compound Research | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, prediction of spectroscopic properties. akj.azniscpr.res.in | Molecular structure, reactivity, reaction mechanisms, and catalyst design. akj.az |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra. | Understanding photophysical properties and designing luminescent materials. |

| Natural Bond Orbital (NBO) Analysis | Investigation of bonding interactions within molecules and complexes. researchgate.net | Nature and strength of covalent and non-covalent interactions. researchgate.net |

This table provides a summary of common quantum chemical calculation methods and their applications in the study of this compound and related compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of this compound and its complexes at an atomic level. iitm.ac.in This technique simulates the movement of atoms and molecules over time, providing a detailed view of conformational changes, interactions with solvent molecules, and the binding mechanisms of ligands to receptors. iitm.ac.inplos.org

In the context of this compound, MD simulations are particularly valuable for studying its interactions with biological macromolecules, such as proteins and nucleic acids. iitm.ac.in By simulating the compound in a physiological environment, researchers can gain insights into its potential as a therapeutic agent. nih.gov For example, MD simulations can be used to model the binding of this compound derivatives to the active site of an enzyme, helping to elucidate their mechanism of action and guide the design of more potent inhibitors. plos.orgnih.gov

The process of an MD simulation typically involves placing the molecule or complex in a box of solvent molecules (e.g., water) and applying a force field to describe the interactions between atoms. plos.org The system is then allowed to evolve over time, and the resulting trajectory is analyzed to extract information about the system's dynamics and thermodynamics. frontiersin.org Such simulations can reveal the stability of different conformations and the flexibility of various parts of the molecule. frontiersin.org

Table 2: Key Parameters and Outputs of Molecular Dynamics Simulations

| Parameter/Analysis | Description | Information Obtained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed structure and a reference structure. frontiersin.org | Conformational stability of the molecule or complex over time. frontiersin.org |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. frontiersin.org | Flexibility of different regions of the molecule. frontiersin.org |

| Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | Estimates the free energy of binding between a ligand and its receptor. nih.gov | Affinity of the compound for its biological target. nih.gov |

This table outlines key parameters and analyses used in molecular dynamics simulations and the types of information they provide.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comcollaborativedrug.com By systematically modifying the structure of a lead compound like this compound and evaluating the biological effects of these changes, researchers can identify key structural features responsible for its therapeutic properties. oncodesign-services.com

The fundamental principle of SAR is that similar molecules are likely to exhibit similar biological activities. collaborativedrug.com This concept is used to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles. For instance, SAR studies might involve altering the substituents on the aromatic rings of this compound or modifying the thioether linkage to explore its impact on a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) models take this approach a step further by using statistical methods to correlate physicochemical properties of molecules with their biological activities. oncodesign-services.commdpi.com These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com Computational tools and machine learning algorithms are increasingly being used to develop sophisticated QSAR models. oncodesign-services.com

This table illustrates common structural modifications made in SAR studies of compounds related to salicylic acid and their potential effects on biological activity.

Innovative Applications and Translational Research

Development of New Molecules for Health Improvement

The unique structure of this compound, featuring two salicylic acid units linked by a sulfur atom, makes it an attractive scaffold for the development of new molecules with potential therapeutic applications. smolecule.com Its inherent biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, provide a strong foundation for further drug discovery efforts. smolecule.com

One promising area of research is the synthesis of metal complexes of this compound. The coordination of metal ions can significantly enhance the biological activity of the parent ligand. scirp.orgnih.gov For example, transition metal complexes have shown potential as antitumor, antimicrobial, and anti-inflammatory agents. mdpi.com The design of novel metal-based drugs derived from this compound could lead to new treatments for a variety of diseases. mdpi.com

Furthermore, this compound can serve as a building block for the synthesis of more complex organic molecules. Its functional groups, including the carboxylic acid and the thioether bridge, offer multiple sites for chemical modification. smolecule.com This versatility allows for the creation of libraries of new compounds that can be screened for a wide range of biological activities, contributing to the development of new pharmaceuticals. mdpi.com

Agricultural Applications (e.g., Plant Growth Regulation)

The structural similarity of this compound to salicylic acid suggests its potential for applications in agriculture, particularly as a plant growth regulator. Salicylic acid is a key plant hormone that regulates various physiological processes, including growth, development, and responses to biotic and abiotic stress. nih.govfrontiersin.org

Plant growth regulators (PGRs) are synthetic or natural compounds that can modify plant growth and development to improve crop yield and quality. alberta.caeagri.org They can influence processes such as cell division and elongation, root initiation, and flowering. frontiersin.orgeagri.org Given that derivatives of salicylic acid are known to have these effects, it is plausible that this compound or its derivatives could exhibit similar or enhanced activities. nih.gov

Research into the effects of this compound on different plant species could reveal its potential to, for example, promote root growth, increase stress tolerance, or enhance fruit development. dhanuka.com The concentration-dependent effects of salicylic acid, where low concentrations can be stimulatory and high concentrations inhibitory, suggest that careful dose-response studies would be necessary to determine the optimal application rates for this compound in various agricultural contexts. frontiersin.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| Sulfur dichloride |

| Thiosalicylic acid |

| Anthranilic acid |

| Sodium sulfide |

| 2-Acetyl-3-Amino-1,4-Naphthoquinone |

| 2-formyl-3-amino-1,4-naphthoqunone |

| 5-amino-8-hydroxy-1,4-naphtoquinone |

| Abscisic acid |

| Ethylene |

| Jasmonic acid |

| Auxin |

| S-adenosylmethionine |

| 2,5-diamino-1,3,4-thiadiazole |

| Semicarbazide hydrochloride |

| Gibberellic acid |

| Coumarin |

| Resiquimod |

| Hybrid-2 |

| Gardiquimod |

| 5,5'-methylenedisalicyclic acid |

| Pamoic acid |

| 1,10-phenanthroline |

| Ethephon |

| Trinexapac-ethyl |

| Naphthaleneacetic acid |

| 3,3′,5,5′-Azobenzenetetracarboxylic acid |

| 5-nitroisophthalic acid |

| 2,2′-bipyridine |

| 4-aminopyridine |

| Methylene (B1212753) blue |

| 3,5-dinitrosalicylic acid |

| 5-Methylsalicylic acid |

| 5-carboxyvanillate |

| γ-resorcylate |

| 2,3-dihydroxybenzoic acid |

| iso-orotate |

| Succinate |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones |

| Ciprofloxacin |

| Cholinium chloride |

| 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid |

| 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid |

| 4,4′-bipyridine |

| 4-nitrobenzaldehyde |

| Nitroethane |

| 5-hydroxyisophthalic acid |

| 11-fluoro-pyridine[3,2-a:2',3'-c]phenazine |

| Chlorophenyl thiazolyl naphthyl methanone |

| Tyrosine |

Challenges and Perspectives in 5,5 Thiodisalicylic Acid Research

Optimization of Synthetic Processes for Industrial Relevance